

Synthesis of 2,6-disubstituted purines using 2,6-dibromo-7H-purine

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Compound of Interest

Compound Name: 2,6-dibromo-7H-purine

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An Application Note on the Synthesis of 2,6-Disubstituted Purines using **2,6-Dibromo-7H-Purine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including kinase inhibitors for anticancer therapy. [1][2][3] Specifically, 2,6,9-trisubstituted purines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), platelet-derived growth factor receptor (PDGFR α), and FMS-like tyrosine kinase 3 (FLT3-ITD), making them attractive candidates for drug development.[2][4] The versatile starting material, **2,6-dibromo-7H-purine**, provides a strategic platform for introducing diverse functionalities at the C2 and C6 positions through various synthetic methodologies.

This document provides detailed protocols and application notes for the synthesis of 2,6-disubstituted purines from 2,6-dibromopurine, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Synthetic Strategies & Reactivity

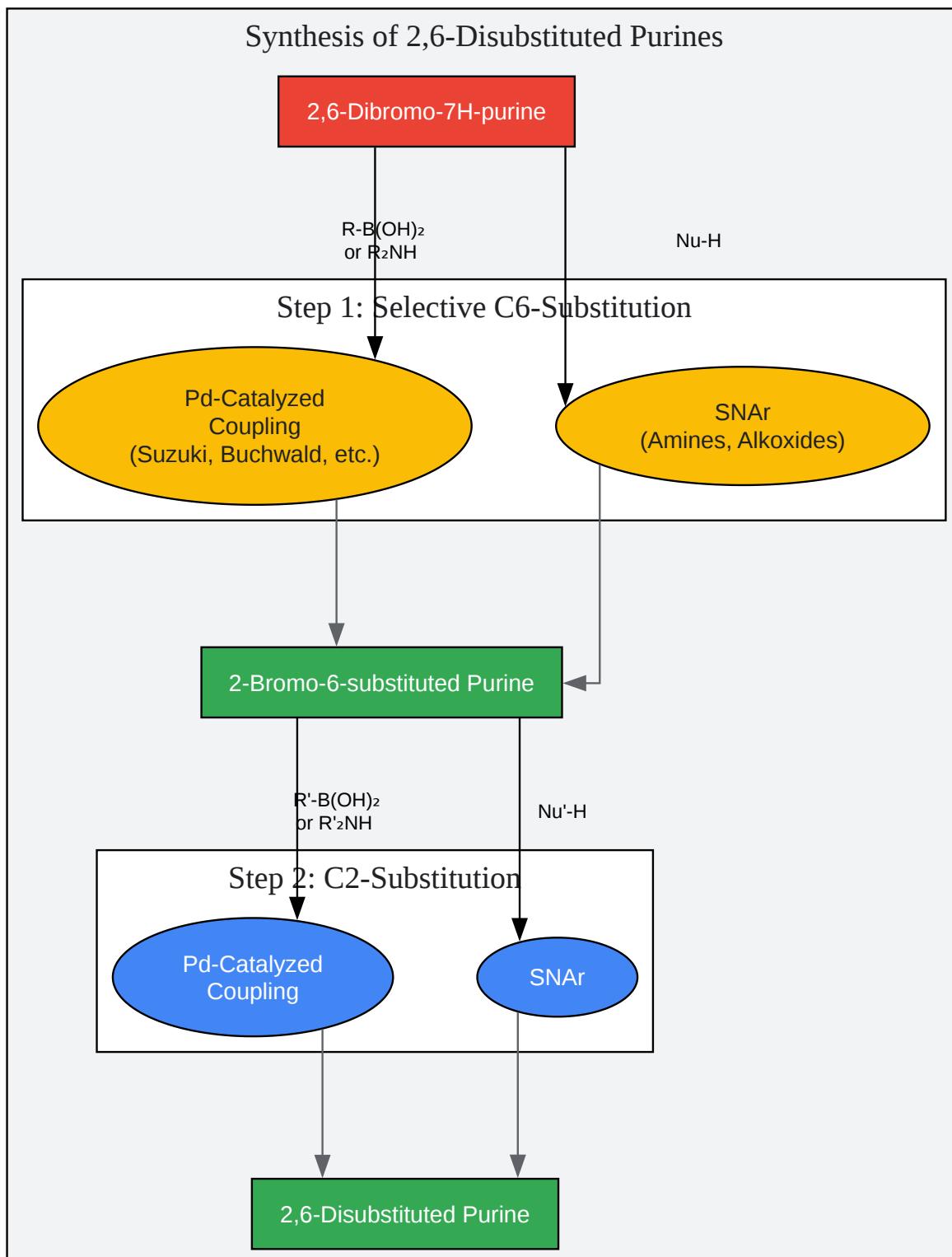
The functionalization of 2,6-dibromopurine can be achieved with high regioselectivity. The C6 position is generally more reactive towards both nucleophilic substitution and palladium-

catalyzed coupling than the C2 position.[5][6] This differential reactivity allows for a stepwise approach to synthesize unsymmetrically substituted purines.

Key Synthetic Transformations:

- Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids.
- Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines.[7]
- Nucleophilic Aromatic Substitution (SNAr): Displaces bromide with various nucleophiles (amines, alkoxides, thiolates).[5]

Diagram: General Synthetic Workflow



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Caption: Stepwise synthesis of 2,6-disubstituted purines from 2,6-dibromopurine.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting aryl halides with boronic acids.^[8] This reaction is highly effective for introducing aryl or alkenyl substituents onto the purine core.^{[9][10]} Selective mono-arylation at the C6 position can be achieved by using one equivalent of boronic acid, followed by a second coupling to functionalize the C2 position.

Data Presentation: Suzuki-Miyaura Coupling Conditions

Entry	Halopurine	Boronnic Acid (Equi v.)	Catalyst (mol %)	Ligand (mol %)	Base (Equi v.)	Solvent	Temp (°C)	Product(s)	Yield (%)
1	9-Benzyl-2,6-dichloropurine ^e	Phenyl boronic Acid (1.0)	Pd ₂ (db a) ₃ (1.5)	-	K ₃ PO ₄ (2.0)	Toluene	100	2-Chloro-6-phenyl	77[10]
2	9-Benzyl-2,6-dichloropurine ^e	Phenyl boronic Acid (3.0)	Pd ₂ (db a) ₃ (1.5)	-	K ₃ PO ₄ (3.0)	Toluene	100	2,6-Diphenyl	84[10]
3	9-Benzyl-6-chloro-2-iodopurine	Phenyl boronic Acid (1.0)	Pd(PPh ₃) ₄ (5)	-	Na ₂ CO ₃ (2.0)	DME/H ₂ O	100	6-Chloro-2-phenyl	81[10]
4	2,6-Dibromopyridine	Phenyl boronic Acid (1.1)	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄ (2.0)	Toluene/H ₂ O	100	Monarylated	~70-80[8]
5	2,6-Dibromopyridine	Phenyl boronic Acid (2.5)	Pd(PPh ₃) ₄ (5)	-	K ₂ CO ₃ (3.0)	Dioxane/H ₂ O	100	Diarylated	>90[8]

Note: Data for dichloropurines and dibromopyridine are presented as models for the reactivity of 2,6-dibromopurine.

Experimental Protocol: Selective C6-Arylation of 2,6-Dibromopurine

This protocol is adapted from procedures for similar substrates and is designed to favor mono-substitution.[\[8\]](#)

Materials:

- **2,6-Dibromo-7H-purine** (or N9-protected derivative) (1.0 equiv)
- Arylboronic acid (1.1 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2 mol%)
- SPhos (4 mol%)
- Potassium phosphate (K_3PO_4) (2.0 equiv)
- Toluene and Degassed Water (4:1 ratio)
- Schlenk flask or sealed reaction vial
- Inert gas (Argon or Nitrogen)

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopurine, the arylboronic acid, $\text{Pd}(\text{OAc})_2$, SPhos, and K_3PO_4 .
- Solvent Addition: Add the toluene and degassed water solvent mixture.
- Execution: Stir the reaction mixture vigorously and heat to 100 °C.
- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of starting material.

- Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with primary or secondary amines.[\[11\]](#)[\[12\]](#) This reaction is essential for synthesizing 2,6-diaminopurine scaffolds, which are prevalent in biologically active molecules.

[\[7\]](#)

Data Presentation: Buchwald-Hartwig Amination Conditions

Entry	Aryl Halide	Amine (Equi v.)	Catalyst (mol %)	Ligand (mol %)	Base (Equi v.)	Solvent	Temp (°C)	Product	Yield (%)
1	2,6-Dibromopyridine	Aniline (1.1)	$\text{Pd}_2(\text{db})_3$ (1.5)	BINAP (3)	NaOtBu (1.4)	Toluene	80	Monaminated	85 [7]
2	2,6-Dibromopyridine	Aniline (2.2)	$\text{Pd}_2(\text{db})_3$ (2.0)	BINAP (4)	NaOtBu (2.8)	Toluene	100	Diaminated	92 [7]
3	2-Bromo-6-methylpyridine	trans-1,2-Diaminocyclohexane (0.5)	$\text{Pd}_2(\text{db})_3$ (2.0)	BINAP (4)	NaOtBu (2.8)	Toluene	80	Diaminated	60 [13]

Note: Data for bromopyridines are presented as models for the reactivity of 2,6-dibromopurine.

Experimental Protocol: Selective C6-Amination of 2,6-Dibromopurine

This protocol is adapted from standard Buchwald-Hartwig procedures.[\[7\]](#)[\[13\]](#)

Materials:

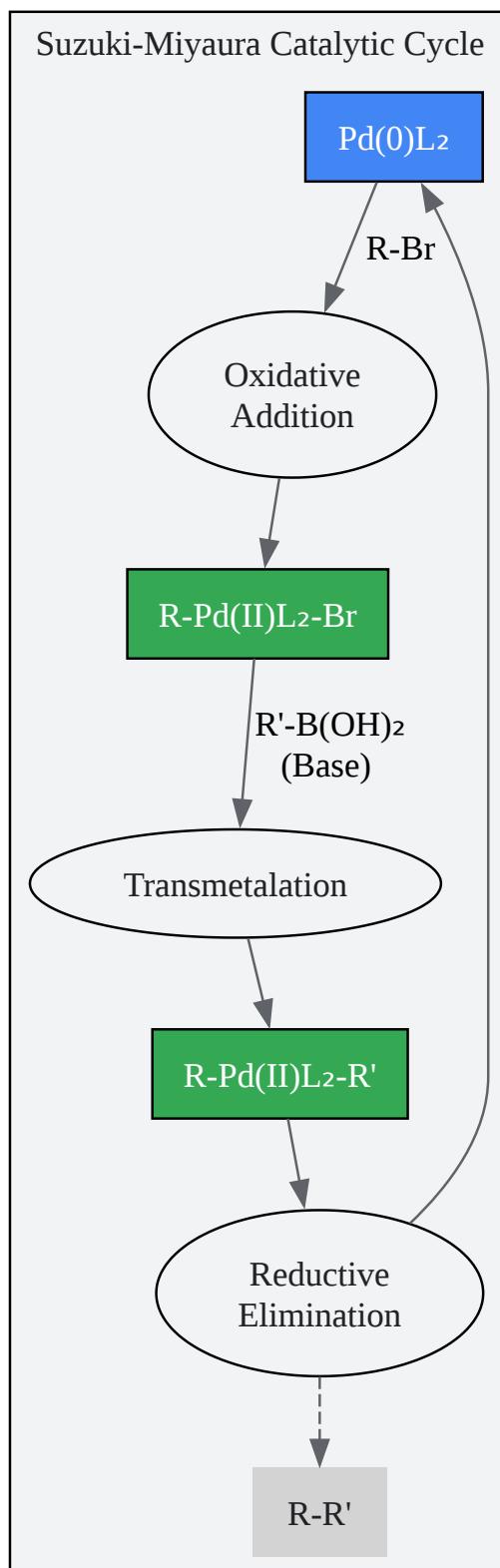
- **2,6-Dibromo-7H-purine** (or N9-protected derivative) (1.0 equiv)
- Amine (primary or secondary) (1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (2 mol%)
- BINAP (4 mol%)
- Sodium tert-butoxide (NaOtBu) (1.4 equiv)
- Anhydrous Toluene
- Schlenk flask
- Inert gas (Argon or Nitrogen)

Procedure:

- Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine $\text{Pd}_2(\text{dba})_3$, BINAP, and NaOtBu .
- Reagent Addition: Add anhydrous toluene, followed by the 2,6-dibromopurine and the amine.
- Execution: Heat the mixture with stirring at 80-100 °C.
- Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH_4Cl). Extract the aqueous layer with ethyl acetate.

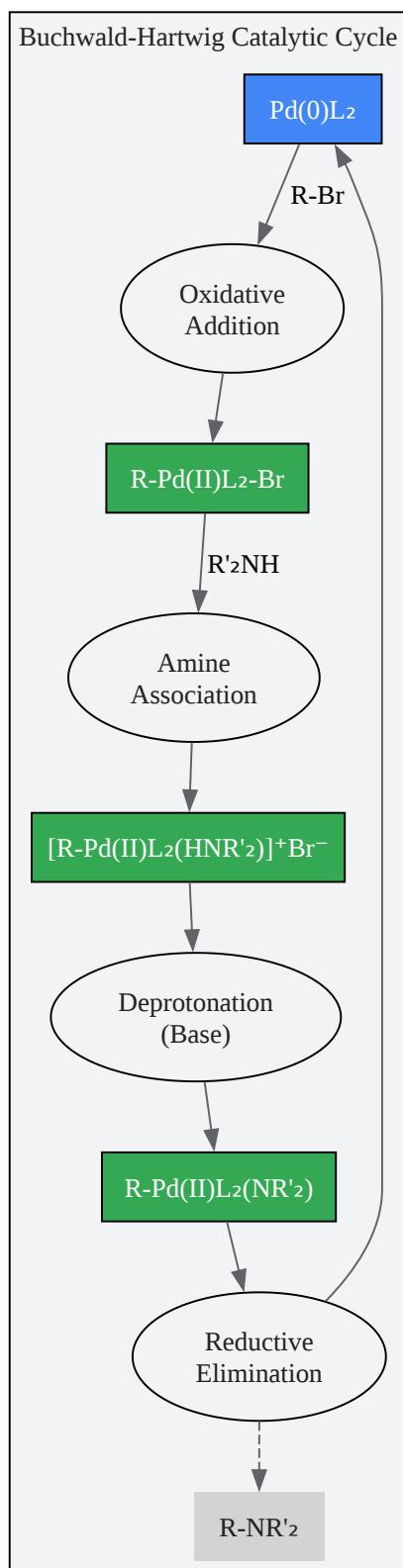
- Purification: Combine the organic extracts, wash with brine, dry over Na_2SO_4 , and concentrate in vacuo. Purify the residue via flash column chromatography.

Diagram: Catalytic Cycles



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.



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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[7]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions provide a direct, metal-free method to introduce nucleophiles onto the purine ring.^[14] The reaction is facilitated by the electron-deficient nature of the purine system. For dihalopurines, substitution occurs preferentially at the C6 position.^{[15][16]} This method is effective for introducing amines, alkoxides, and thiolates.

Experimental Protocol: C6-Substitution via SNAr

This protocol is a general procedure for SNAr on halopurines.^{[5][17]}

Materials:

- **2,6-Dibromo-7H-purine** (1.0 equiv)
- Nucleophile (e.g., secondary amine, sodium methoxide, or sodium thiophenoxyde) (1.5 - 2.0 equiv)
- Base (if required, e.g., DBU or K_2CO_3) (1.5 equiv)
- Polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
- Reaction vessel

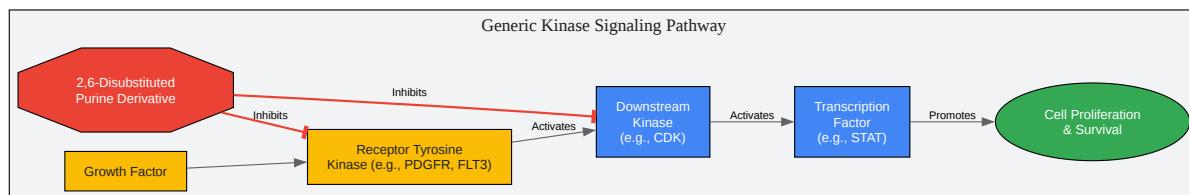
Procedure:

- Reaction Setup: Dissolve the 2,6-dibromopurine in the chosen polar aprotic solvent in a reaction vessel.
- Reagent Addition: Add the nucleophile to the solution. If the nucleophile is not used as a salt, add the base (e.g., DBU for alcohols or thiols).
- Execution: Stir the reaction mixture at a temperature ranging from room temperature to 50 °C.
- Monitoring: Follow the reaction's progress using TLC or LC-MS.

- Work-up: Once complete, pour the reaction mixture into water and extract with an appropriate organic solvent. For basic products, an acidic wash may be necessary, and for acidic products, a basic wash.
- Purification: Wash the combined organic layers with brine, dry over Na_2SO_4 , and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Application in Kinase Inhibitor Research

2,6-Disubstituted purines often function by inhibiting protein kinases, which are critical regulators of cell signaling pathways.^[2] Deregulation of these pathways, such as the MAPK and STAT pathways, is a hallmark of many cancers. The synthesized purine derivatives can be screened for their ability to inhibit specific kinases and block these aberrant signaling cascades, thereby inducing cell cycle arrest and apoptosis in cancer cells.^{[2][3]}



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Caption: Inhibition of kinase signaling pathways by 2,6-disubstituted purines.

Conclusion

2,6-Dibromo-7H-purine is a highly valuable and versatile scaffold for the synthesis of diverse 2,6-disubstituted purine libraries. Through regioselective and stepwise application of modern synthetic methods like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr

reactions, researchers can efficiently generate novel compounds for screening as potential therapeutics, particularly in the field of oncology. The protocols and data provided herein serve as a guide for the strategic design and synthesis of these important molecules.

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